2,4-dichloro-6-(difluoromethoxy)quinoline

概要

説明

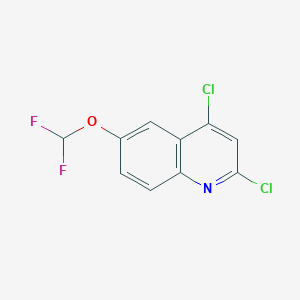

2,4-dichloro-6-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5Cl2F2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(difluoromethoxy)quinoline typically involves multiple steps. One common method starts with the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction mixture is heated to 65°C for 30-60 minutes and then to 85°C for 1-2 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The crude product is then purified by column chromatography to obtain the pure compound as a pale yellow crystalline powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

化学反応の分析

Types of Reactions

2,4-dichloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .

科学的研究の応用

2,4-dichloro-6-(difluoromethoxy)quinoline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

作用機序

The mechanism of action of 2,4-dichloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

類似化合物との比較

Similar Compounds

2,4-Dichloro-6-fluoroquinoline: A closely related compound with similar chemical properties and applications.

2,4-Dichloroquinoline:

6-Fluoroquinoline: A simpler quinoline derivative with unique biological activities.

Uniqueness

2,4-dichloro-6-(difluoromethoxy)quinoline is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and biological properties.

生物活性

2,4-Dichloro-6-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes two chlorine atoms at the 2 and 4 positions and a difluoromethoxy group at the 6 position. This unique arrangement contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's mechanism involves inhibition of bacterial cell wall synthesis, which is crucial for its antibacterial effects. In vitro studies indicate that it exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 1.50 μg/mL |

| VRE | 1.50 μg/mL |

| MRSE | 3.00 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The structure-activity relationship (SAR) analyses reveal that halogen substitutions enhance its antitumor efficacy.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (nM) |

|---|---|

| A549 | 10.5 |

| HT-29 | 15.0 |

| U87MG | 12.0 |

In particular, the compound showed a promising IC50 value of 10.5 nM against A549 cells, indicating potent antiproliferative activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and potentially affects pathways critical for cancer cell survival.

- DNA Interaction : It may bind to DNA or proteins, disrupting cellular processes essential for growth and replication.

- Targeting Kinases : Some studies suggest that it may act as a multitargeted receptor tyrosine kinase inhibitor, affecting signaling pathways in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that compounds derived from quinoline derivatives exhibited significant antibacterial activity compared to standard treatments like daptomycin .

- Anticancer Research : Another study focused on the anticancer potential of this compound against various cell lines, revealing that it could significantly reduce cell viability in a dose-dependent manner while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-6-(difluoromethoxy)quinoline?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core.

Chlorination: Introduce chlorine atoms at positions 2 and 4 using POCl₃ under reflux (60–120°C), as demonstrated for similar chlorinated quinolines .

Difluoromethoxy Substitution: React the intermediate with a difluoromethoxylating agent (e.g., ClCF₂O− or BrCF₂O−) in polar aprotic solvents (DMF, THF) under basic conditions (KOtBu or NaH) .

Purification: Use column chromatography (petroleum ether:EtOAc) or recrystallization (chloroform/acetone) to isolate the product .

Key Data:

- Typical yields: 60–70% after optimization .

- Characterization: ¹H/¹³C NMR for substituent confirmation, MS for molecular weight validation .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Crystallization: Grow single crystals via slow evaporation of a saturated solution in acetone or methanol .

XRD Analysis: Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve the structure .

Validation: Check for intramolecular interactions (e.g., C–H⋯O/N) and π–π stacking, which stabilize the crystal lattice .

Key Considerations:

- Planarity of the quinoline ring and substituent orientations are critical for interpreting biological activity .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

Cytotoxicity Assays: Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Docking Studies: Model interactions with target enzymes (e.g., topoisomerases) using AutoDock Vina .

Key Data:

- Quinoline derivatives often show IC₅₀ values in the µM range against cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

Solvent Screening: Compare DMF (high polarity) vs. THF (moderate polarity) for difluoromethoxy substitution .

Catalyst Exploration: Test Lewis acids (e.g., FeCl₃) to accelerate chlorination .

Temperature Gradients: Optimize reflux duration (1–6 hrs) to balance yield and side reactions .

Case Study:

- POCl₃ reflux at 100°C for 4 hours increased chlorination efficiency by 15% in analogous quinolines .

Q. How do electronic effects of substituents influence the reactivity of the quinoline core?

Methodological Answer:

Computational Analysis: Perform DFT calculations (Gaussian 09) to map electron density and Fukui indices, identifying electrophilic/nucleophilic sites .

Kinetic Studies: Monitor substituent-directed regioselectivity in nucleophilic aromatic substitution (e.g., SNAr) .

Hammett Plots: Correlate substituent σ values with reaction rates to quantify electronic effects .

Key Insight:

- Electron-withdrawing groups (e.g., Cl, CF₂O−) activate the quinoline ring for electrophilic attacks .

Q. What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

PPE Protocol: Use nitrile gloves, lab coats, and FFP3 respirators to prevent dermal/inhalation exposure .

Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .

Waste Disposal: Neutralize acidic waste (e.g., POCl₃ residues) with 10% NaHCO₃ before disposal .

Critical Note:

- Toxicity data for similar quinolines suggest acute oral LD₅₀ > 500 mg/kg in rodents, warranting cautious handling .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace Cl with CF₃ or OCH₃) and assess activity shifts .

3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with biological endpoints .

Metabolic Stability: Evaluate microsomal half-life (human liver microsomes) to prioritize derivatives .

Example:

- 2-Methylquinoline derivatives exhibited 3-fold higher antimicrobial activity compared to unsubstituted analogs .

特性

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F2NO/c11-7-4-9(12)15-8-2-1-5(3-6(7)8)16-10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKHRPURDYYXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。